SULINDAC INTERMEDIATE
Overview
Description
SULINDAC INTERMEDIATE is a synthetic organic compound with the molecular formula C18H17FS. It is characterized by the presence of a fluorine atom, a methyl group, and a p-methylthiobenzyl group attached to an indene core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
The synthesis of SULINDAC INTERMEDIATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylindene and p-methylthiobenzyl chloride.
Substitution Reaction: The p-methylthiobenzyl group is introduced via a nucleophilic substitution reaction, where p-methylthiobenzyl chloride reacts with the fluorinated indene derivative under basic conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
SULINDAC INTERMEDIATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the p-methylthiobenzyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
Scientific Research Applications
SULINDAC INTERMEDIATE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of SULINDAC INTERMEDIATE involves its interaction with molecular targets and pathways within biological systems. The fluorine atom and the p-methylthiobenzyl group play crucial roles in its binding affinity and specificity towards target proteins or enzymes. The compound may exert its effects through inhibition or activation of specific biochemical pathways, leading to the desired biological outcomes.
Comparison with Similar Compounds
SULINDAC INTERMEDIATE can be compared with other similar compounds, such as:
2-methyl-3-(p-methylthiobenzyl)-1H-indene: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
6-chloro-2-methyl-3-(p-methylthiobenzyl)-1H-indene: Contains a chlorine atom instead of fluorine, leading to variations in its chemical and physical properties.
6-fluoro-2-methyl-3-(p-methylbenzyl)-1H-indene: Lacks the sulfur atom in the p-methylthiobenzyl group, which may affect its overall stability and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methyl]-1H-indene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FS/c1-12-9-14-11-15(19)5-8-17(14)18(12)10-13-3-6-16(20-2)7-4-13/h3-8,11H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNULXPFFMUXOBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1)C=C(C=C2)F)CC3=CC=C(C=C3)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464858 | |
Record name | 6-Fluoro-2-methyl-3-{[4-(methylsulfanyl)phenyl]methyl}-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41201-60-9 | |
Record name | 6-Fluoro-2-methyl-3-[[4-(methylthio)phenyl]methyl]-1H-indene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41201-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-2-methyl-3-{[4-(methylsulfanyl)phenyl]methyl}-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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